

# Application of NSI-189 in Stroke Recovery Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OM-189    |           |
| Cat. No.:            | B10801168 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Stroke remains a leading cause of long-term disability, and therapeutic strategies to enhance recovery are urgently needed. One promising avenue of research is the promotion of endogenous neurogenesis and synaptic plasticity to repair and remodel the brain after ischemic injury. NSI-189 is a novel, orally active, small molecule with neurogenic properties that has been investigated for its potential in treating major depressive disorder and other neurological conditions.[1][2][3] Recent preclinical studies have explored its application in the context of stroke recovery, demonstrating its potential to improve functional outcomes by stimulating brain remodeling.[1][4][5]

These application notes provide a detailed overview of the use of NSI-189 in a rat model of ischemic stroke, summarizing key quantitative data and providing comprehensive experimental protocols based on published research. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of NSI-189 and similar neurogenic compounds for stroke recovery.

### **Data Presentation**



The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of NSI-189 in a rat model of middle cerebral artery occlusion (MCAO) and in an in vitro model of oxygen-glucose deprivation (OGD).[4]

Table 1: In Vivo Efficacy of NSI-189 in a Rat MCAO Model



| Parameter                                                  | Vehicle<br>Control        | NSI-189 (30<br>mg/kg, oral) | Time Point          | Outcome                                                                       |
|------------------------------------------------------------|---------------------------|-----------------------------|---------------------|-------------------------------------------------------------------------------|
| Behavioral<br>Recovery                                     | _                         |                             |                     |                                                                               |
| Elevated Body<br>Swing Test (%<br>contralateral<br>swings) | ~60-70%                   | ~40-50%                     | Day 3 to Week<br>24 | Significant improvement in motor deficits with NSI-189 (p < 0.05).[4]         |
| Neurological<br>Severity Score                             | ~8-9                      | ~5-6                        | Day 3 to Week<br>24 | Significant reduction in neurological deficits with NSI-189 (p < 0.05).[4]    |
| Histological<br>Analysis                                   |                           |                             |                     |                                                                               |
| MAP2 Density<br>(Hippocampus)                              | Lower                     | Significantly<br>Higher     | 12 and 24<br>Weeks  | NSI-189<br>increased neurite<br>outgrowth<br>marker density (p<br>< 0.05).[4] |
| MAP2 Density<br>(Cortex)                                   | Lower                     | Significantly<br>Higher     | 12 Weeks            | NSI-189 increased neurite outgrowth marker density (p < 0.05).[4]             |
| Ki67+ Cells<br>(Peri-infarct<br>Cortex)                    | Lower                     | Higher                      | Not specified       | Increased cell proliferation observed with NSI-189 treatment.[6]              |
| Infarct Volume                                             | No significant difference | No significant difference   | 12 and 24<br>Weeks  | NSI-189 did not reduce the                                                    |





primary ischemic lesion size (p > 0.05).[4]

# Table 2: In Vitro Effects of NSI-189 on Hippocampal Cells after Oxygen-Glucose Deprivation (OGD)



| Parameter                                     | OGD + Standard<br>Media | OGD + NSI-189           | Outcome                                                                   |
|-----------------------------------------------|-------------------------|-------------------------|---------------------------------------------------------------------------|
| Cell Viability                                | Decreased               | Significantly Increased | NSI-189 attenuated<br>OGD-mediated cell<br>death (p < 0.05).[4]           |
| Neurogenesis<br>Markers                       |                         |                         |                                                                           |
| Ki67 Expression                               | Minimum                 | Significantly Increased | NSI-189 reversed the decrease in cell proliferation marker (p < 0.05).[4] |
| MAP2 Expression                               | Decreased               | Significantly Increased | NSI-189 reversed the decrease in neurite outgrowth marker (p < 0.05).[4]  |
| Neurogenic Factor<br>Secretion (ELISA)        |                         |                         |                                                                           |
| Brain-Derived Neurotrophic Factor (BDNF)      | Baseline                | Robustly Increased      | NSI-189 significantly<br>upregulated BDNF<br>levels (p < 0.05).[4]        |
| Stem Cell Factor<br>(SCF)                     | Baseline                | Robustly Increased      | NSI-189 significantly<br>upregulated SCF<br>levels (p < 0.05).[4]         |
| Vascular Endothelial<br>Growth Factor (VEGF)  | Baseline                | Upregulated             | NSI-189 upregulated<br>VEGF levels (p <<br>0.05).[4]                      |
| Glial Cell-Derived Neurotrophic Factor (GDNF) | Baseline                | Upregulated             | NSI-189 upregulated<br>GDNF levels (p <<br>0.05).[4]                      |
| Mechanism of Action                           |                         |                         |                                                                           |



| Rescue eff<br>A suppressed | NSI-189-mediated cell |
|----------------------------|-----------------------|
|                            | [4]                   |
| ′,                         | A                     |

# **Experimental Protocols**

The following are detailed protocols for key experiments cited in the study of NSI-189 in stroke recovery models.

# In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To induce a focal ischemic stroke in rats to model the human condition and evaluate the therapeutic effects of NSI-189 on functional and histological outcomes.

#### Materials:

- Adult Sprague-Dawley rats
- NSI-189 phosphate
- Vehicle (e.g., sterile water or saline)
- Anesthesia (e.g., isoflurane)
- Monofilament suture (silicone-coated tip)
- Surgical microscope and instruments
- Laser Doppler flowmetry (LDF) device (optional, for monitoring cerebral blood flow)

#### Procedure:

 Animal Preparation: Anesthetize the rat using isoflurane. Maintain body temperature throughout the surgical procedure.



- Surgical Procedure:
  - Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  - Carefully ligate the CCA proximally and the ECA distally.
  - Introduce a silicone-coated monofilament suture into the ICA via the ECA stump.
  - Advance the suture until a mild resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A reduction in cerebral blood flow of at least 80% should be confirmed if using LDF.[5]
- Ischemia Duration: For a transient MCAO model, the suture is typically left in place for a specific duration (e.g., 90-120 minutes) before withdrawal to allow for reperfusion. For a permanent MCAO model, the suture is left in place.
- Wound Closure: Close the incision with sterile sutures.
- Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.

#### NSI-189 Administration:

- Dosage: 30 mg/kg has been shown to be effective.[6]
- Route: Oral gavage.
- Timing: Treatment was initiated 6 hours post-MCAO and continued daily for 12 weeks.[1][4]

#### **Outcome Assessments:**

- Behavioral Testing:
  - Elevated Body Swing Test (EBST): Assesses motor asymmetry. The number of swings to the left and right are recorded over a set period.
  - Neurological Severity Score: A composite score evaluating motor, sensory, reflex, and balance deficits.



- · Histological Analysis:
  - At pre-determined endpoints (e.g., 12 and 24 weeks), animals are euthanized, and brains are perfusion-fixed.
  - Brain sections are processed for immunohistochemistry to detect:
    - MAP2 (Microtubule-Associated Protein 2): A marker for neuronal dendrites and neurite outgrowth.[4]
    - Ki67: A marker for cell proliferation.[4]
    - NeuN: A marker for mature neurons.[8]
  - Infarct Volume Measurement: Brain slices can be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to distinguish between healthy (red) and infarcted (white) tissue.[7]

## In Vitro Model: Oxygen-Glucose Deprivation (OGD)

Objective: To model ischemic-like conditions in vitro to investigate the direct effects of NSI-189 on neuronal survival and neurogenesis.

#### Materials:

- Primary rat hippocampal neuron cultures
- NSI-189
- · Standard growth media
- OGD media (glucose-free media)
- Hypoxic chamber (e.g., 95% N<sub>2</sub>, 5% CO<sub>2</sub>)
- Reagents for cell viability assays (e.g., MTT, LDH)
- Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-Ki67)
- ELISA kits for neurotrophic factors (BDNF, SCF, VEGF, GDNF)



#### Procedure:

- Cell Culture: Culture primary rat hippocampal neurons under standard conditions until mature.
- OGD Induction:
  - Replace standard growth media with OGD media.
  - Place the cell cultures in a hypoxic chamber for a specified duration (e.g., 60-90 minutes)
     to induce cell stress and death.
- · Reperfusion and Treatment:
  - After the OGD period, replace the OGD media with standard growth media (reperfusion).
  - Treat the cells with NSI-189 at the desired concentration.
- Outcome Assessments:
  - Cell Viability Assays: Perform MTT or LDH assays at a set time point after OGD to quantify cell death and the protective effect of NSI-189.
  - Immunocytochemistry: Fix cells and stain for markers such as MAP2 and Ki67 to assess neurite outgrowth and cell proliferation, respectively.[4]
  - ELISA: Collect the conditioned media from the cell cultures and use ELISA kits to measure the concentration of secreted neurotrophic factors like BDNF and SCF.[4]

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Proposed mechanism of NSI-189 in promoting stroke recovery.

# **Experimental Workflow: In Vivo MCAO Model**





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of NSI-189 in a rat stroke model.

# **Experimental Workflow: In Vitro OGD Model**





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of NSI-189 using an OGD model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainasap.com [brainasap.com]
- 3. Neuralstem's NSI-189 Trial in Major Depressive Disorder Receives FDA Approval to Advance to Phase Ib [prnewswire.com]
- 4. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mediators of Angiogenesis and Neurogenesis after Ischemic Stroke PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of NSI-189 in Stroke Recovery Research Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801168#application-of-nsi-189-in-stroke-recovery-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com